Cas no 2229306-15-2 (1-2-(azidomethyl)phenyl-4-(trifluoromethyl)benzene)

1-2-(Azidomethyl)phenyl-4-(trifluoromethyl)benzene is a specialized aromatic compound featuring both an azidomethyl and a trifluoromethyl functional group. The azide moiety offers reactivity for click chemistry applications, enabling efficient conjugation in organic synthesis and bioconjugation. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. This compound is particularly useful as a building block for the development of fluorinated derivatives or as a precursor for triazole formation via cycloaddition reactions. Its structural features provide versatility in designing bioactive molecules, materials science, and advanced synthetic intermediates. Proper handling is required due to the potential instability of the azide group.
1-2-(azidomethyl)phenyl-4-(trifluoromethyl)benzene structure
2229306-15-2 structure
Product Name:1-2-(azidomethyl)phenyl-4-(trifluoromethyl)benzene
CAS No:2229306-15-2
MF:C14H10F3N3
MW:277.244513034821
CID:6274385
PubChem ID:151616152
Update Time:2025-05-25

1-2-(azidomethyl)phenyl-4-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-2-(azidomethyl)phenyl-4-(trifluoromethyl)benzene
    • 1-[2-(azidomethyl)phenyl]-4-(trifluoromethyl)benzene
    • EN300-1955124
    • 2229306-15-2
    • Inchi: 1S/C14H10F3N3/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-19-20-18/h1-8H,9H2
    • InChI Key: QNNRLIZCNVXSQC-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)C1C=CC=CC=1CN=[N+]=[N-])(F)F

Computed Properties

  • Exact Mass: 277.08268182g/mol
  • Monoisotopic Mass: 277.08268182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 14.4Ų

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Additional information on 1-2-(azidomethyl)phenyl-4-(trifluoromethyl)benzene

Comprehensive Overview of 1-2-(azidomethyl)phenyl-4-(trifluoromethyl)benzene (CAS No. 2229306-15-2)

The compound 1-2-(azidomethyl)phenyl-4-(trifluoromethyl)benzene (CAS No. 2229306-15-2) is a specialized aromatic derivative that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. Its unique structural features, including the azidomethyl and trifluoromethyl functional groups, make it a versatile intermediate for various applications. Researchers and industry professionals are increasingly exploring its potential in click chemistry, drug discovery, and advanced material design.

One of the most compelling aspects of 1-2-(azidomethyl)phenyl-4-(trifluoromethyl)benzene is its role in bioorthogonal chemistry. The azide group enables efficient cycloaddition reactions, such as the widely used Cu-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal for labeling biomolecules and developing targeted therapies. This property aligns with the growing demand for precision medicine and theranostic agents, making the compound a valuable tool in modern biomedical research.

In addition to its biomedical applications, CAS No. 2229306-15-2 is also explored in material science. The trifluoromethyl group imparts enhanced thermal stability and hydrophobicity, which are critical for designing high-performance polymers and coatings. With the rise of sustainable materials and green chemistry, researchers are investigating how this compound can contribute to eco-friendly innovations, such as low-energy fabrication processes and recyclable materials.

The synthesis of 1-2-(azidomethyl)phenyl-4-(trifluoromethyl)benzene involves multi-step organic reactions, often starting from commercially available precursors like benzyl bromide or trifluoromethylbenzene derivatives. Optimizing its production is a key focus area, particularly for scaling up while maintaining high purity and yield. This aligns with the broader industry trend toward cost-effective chemical manufacturing and process intensification.

From a regulatory perspective, CAS No. 2229306-15-2 is not classified as a hazardous substance under major global frameworks, which facilitates its use in diverse applications. However, proper handling protocols are recommended due to the reactivity of the azide moiety. Safety data sheets (SDS) should always be consulted to ensure compliance with laboratory and industrial standards.

As the scientific community continues to explore novel applications for 1-2-(azidomethyl)phenyl-4-(trifluoromethyl)benzene, its relevance in cutting-edge research is expected to grow. Whether in drug development, advanced materials, or bioconjugation techniques, this compound exemplifies the intersection of innovation and practicality in modern chemistry.

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